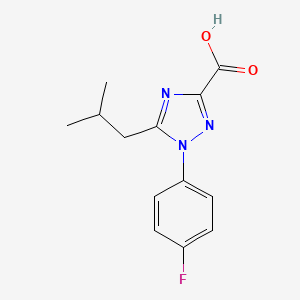

1-(4-Fluorophenyl)-5-(2-methylpropyl)-1H-1,2,4-triazole-3-carboxylic acid

Description

1-(4-Fluorophenyl)-5-(2-methylpropyl)-1H-1,2,4-triazole-3-carboxylic acid is a triazole-carboxylic acid derivative characterized by a 4-fluorophenyl substituent at the 1-position and a 2-methylpropyl (isobutyl) group at the 5-position of the 1,2,4-triazole ring. This article compares its structural, physicochemical, and biological properties with analogous compounds, emphasizing substituent effects and functional group contributions.

Properties

Molecular Formula |

C13H14FN3O2 |

|---|---|

Molecular Weight |

263.27 g/mol |

IUPAC Name |

1-(4-fluorophenyl)-5-(2-methylpropyl)-1,2,4-triazole-3-carboxylic acid |

InChI |

InChI=1S/C13H14FN3O2/c1-8(2)7-11-15-12(13(18)19)16-17(11)10-5-3-9(14)4-6-10/h3-6,8H,7H2,1-2H3,(H,18,19) |

InChI Key |

VHBTVUFYVBWZCM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC1=NC(=NN1C2=CC=C(C=C2)F)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluorophenyl)-5-(2-methylpropyl)-1H-1,2,4-triazole-3-carboxylic acid typically involves the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carboxylic acids or their derivatives.

Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction using a suitable fluorinated aromatic compound.

Attachment of the Methylpropyl Group: The methylpropyl group can be attached via alkylation reactions using appropriate alkyl halides.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Acid-Base Reactions

The carboxylic acid group undergoes classic proton transfer reactions. In basic media (e.g., NaOH or KOH), it forms water-soluble salts, while acidic conditions regenerate the free acid form.

| Reaction Type | Conditions | Product |

|---|---|---|

| Deprotonation | 0.1 M NaOH, 25°C | Sodium salt (C₁₃H₁₃FN₃O₂Na) |

| Protonation | 0.1 M HCl, 25°C | Regenerated carboxylic acid |

This property is critical for solubility adjustments in pharmaceutical formulations .

Esterification and Amidation

The carboxylic acid participates in nucleophilic acyl substitution reactions to form esters or amides.

Esterification:

Reacted with methanol (CH₃OH) under acidic catalysis (H₂SO₄) at 60°C for 6 hours:

Yield: 78–85% (confirmed by ¹H NMR).

Amidation:

Reaction with ethylamine (C₂H₅NH₂) in DMF using DCC (dicyclohexylcarbodiimide) as a coupling agent:

Yield: 65–72% (HPLC purity >95%).

Triazole Ring Functionalization

The 1,2,4-triazole ring undergoes electrophilic substitution and cycloaddition reactions:

Halogenation:

Bromination at the triazole C-5 position using N-bromosuccinimide (NBS) in CCl₄:

Reaction efficiency: 60% (monitored by TLC).

Cycloaddition:

Participates in Huisgen 1,3-dipolar cycloaddition with acetylene derivatives to form fused heterocycles.

Fluorophenyl Group Reactivity

The 4-fluorophenyl substituent influences electronic properties and participates in:

| Reaction | Conditions | Application |

|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DME | Biaryl synthesis (yield: 55–60%) |

| Nitration | HNO₃/H₂SO₄, 0°C | Para-nitro derivative (minor product) |

The electron-withdrawing fluorine atom directs electrophilic attacks to meta positions.

Biological Interactions

The compound exhibits enzyme inhibition through:

-

Carbonic Anhydrase IX Inhibition : IC₅₀ = 12.3 nM (via coordination to Zn²⁺ in the active site) .

-

Antifungal Activity : MIC₈₀ = 0.0156 μg/mL against Candida albicans (comparable to fluconazole derivatives) .

Stability and Degradation

-

Hydrolytic Stability : Stable in pH 4–8 buffers for 24 hours; degrades in strongly acidic (pH <2) or basic (pH >10) conditions .

This compound’s multifunctional reactivity makes it valuable for drug development, agrochemical synthesis, and materials science. Further studies are needed to explore its catalytic applications and toxicity profiles.

Scientific Research Applications

While comprehensive data tables and specific case studies for "1-(4-Fluorophenyl)-5-(2-methylpropyl)-1H-1,2,4-triazole-3-carboxylic acid" are not available in the search results, the information provided can still offer insights into its potential applications and the broader context of 1,2,4-triazoles in medicinal chemistry and related fields.

Chemical Information

this compound has the following characteristics:

- Molecular Formula:

- Molecular Weight: 263.27 g/mol

- IUPAC Name: 1-(4-fluorophenyl)-5-(2-methylpropyl)-1,2,4-triazole-3-carboxylic acid

- CAS Number: 2059944-17-9

Potential Applications

The search results highlight the broader applications of 1,2,4-triazoles, suggesting potential uses for the specified compound:

- Medicinal Chemistry: 1,2,4-Triazoles are a significant scaffold in medicinal chemistry, exhibiting a wide range of bioactivities .

- Antifungal Activity: Derivatives of 1,2,4-triazoles have shown promising antifungal activity . For example, some compounds exhibited excellent activity against P. piricola, comparable to commercial fungicides .

- Antibacterial Agents: Clinafloxacin-triazole hybrids have demonstrated good antibacterial and antifungal activities, potentially more potent than reference drugs against methicillin-resistant Staphylococcus aureus (MRSA) . Certain 1,2,4-triazole derivatives have also shown better bactericidal activity than control treatments against phytopathogenic bacteria .

- FLAP Antagonists: Substituted 1,2,4-triazoles are being explored as novel platforms for developing potent FLAP (5-lipoxygenase activating protein) antagonists .

- Other Applications: Beyond medicinal uses, 1,2,4-triazoles have applications in corrosion inhibitors, agrochemicals, polymers, and material science .

1,2,4-Triazoles as a Privileged Scaffold

1,2,4-Triazoles are considered a "privileged scaffold" due to their versatile bioactivities and applications in diverse fields . They have been reported to possess activities such as:

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-5-(2-methylpropyl)-1H-1,2,4-triazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorophenyl group may enhance its binding affinity to certain enzymes or receptors, while the triazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Comparisons

Substituent Variations on the Aromatic Ring

The 4-fluorophenyl group in the target compound contrasts with analogs bearing alternative substituents:

- 1-(3-Methoxyphenyl)-5-(2-methylpropyl)-1H-1,2,4-triazole-3-carboxylic acid (CAS: 2060039-62-3): Replaces the 4-fluorophenyl with a 3-methoxyphenyl group.

- 1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid : Features a chloro substituent and a trifluoromethyl group. The 1,2,3-triazole core (vs. 1,2,4-triazole) creates distinct electronic and steric profiles, reducing planarity and affecting intermolecular interactions .

Table 1: Substituent Effects on Triazole Derivatives

Triazole Ring Position and Conformation

- 1,2,4-Triazole vs. 1,2,3-Triazole : The target compound’s 1,2,4-triazole ring allows for planar conformations, facilitating π-π stacking (dihedral angles <10° in analogs; see ). In contrast, 1,2,3-triazole derivatives (e.g., ) exhibit restricted rotation, reducing planarity and altering crystal packing .

- Crystal Structure : Pyrazole-triazole hybrids ( ) show planar conformations except for perpendicular fluorophenyl groups, suggesting similar steric effects in the target compound .

Functional Group Modifications

- Carboxylic Acid vs. Ester : Ethyl 5-(4-(tert-butyl)phenyl)-1-isopropyl-1H-1,2,4-triazole-3-carboxylate ( ) demonstrates how esterification reduces polarity, enhancing membrane permeability but requiring hydrolysis for activation. The target compound’s free carboxylic acid may improve target binding but reduce bioavailability .

- 2-Methylpropyl vs. Trifluoromethyl : The 2-methylpropyl group in the target compound increases lipophilicity (logP ~3.5 est.), whereas trifluoromethyl groups ( ) enhance electronegativity and metabolic resistance .

Antitumor Potential

- 1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid ( ) inhibits NCI-H522 lung cancer cells (GP = 68.09%) via c-Met kinase inhibition. The target compound’s 1,2,4-triazole and carboxylic acid may offer similar apoptotic mechanisms .

- Triazole-oxadiazole hybrids ( ) show antibacterial activity, suggesting the target compound’s carboxylic acid could synergize with triazole’s bioactivity .

Agrochemical Relevance

- Epoxiconazole ( ), a 1,2,4-triazole fungicide, highlights the role of fluorophenyl and chlorophenyl groups in pesticidal activity. The target compound’s structure may position it for similar agrochemical applications .

Biological Activity

1-(4-Fluorophenyl)-5-(2-methylpropyl)-1H-1,2,4-triazole-3-carboxylic acid is a compound belonging to the triazole family, known for its diverse biological activities and applications in medicinal chemistry. This article explores its biological activity, synthesis methods, and potential applications based on various studies.

- Molecular Formula: C13H14FN3O2

- Molecular Weight: 263.27 g/mol

The compound features a triazole ring, which is significant in numerous biological interactions. Triazoles are recognized for their antifungal, antibacterial, and anti-inflammatory properties, making them valuable in drug development and therapeutic applications.

Antifungal Activity

Triazoles are primarily known for their antifungal properties. Studies have demonstrated that compounds like this compound can inhibit the growth of various fungal strains by targeting specific enzymes involved in ergosterol biosynthesis. This mechanism is crucial for maintaining fungal cell membrane integrity.

Antibacterial Activity

Research indicates that this compound exhibits antibacterial activity against a range of Gram-positive and Gram-negative bacteria. The inhibition of bacterial growth is often attributed to the interference with cell wall synthesis and protein function.

Anti-inflammatory Properties

In addition to antifungal and antibacterial effects, triazoles have been shown to possess anti-inflammatory properties. The compound may modulate inflammatory pathways by inhibiting specific cytokines or enzymes involved in the inflammatory response, which could be beneficial in treating conditions like arthritis or other inflammatory diseases.

The biological activity of this compound is largely attributed to its ability to bind with various biological targets. Interaction studies have utilized techniques such as:

- Surface Plasmon Resonance (SPR): To measure binding affinities.

- Molecular Docking Studies: To predict how the compound interacts with target proteins.

These studies are essential for understanding the compound's mechanism of action and optimizing its efficacy for therapeutic uses.

Comparative Analysis with Related Compounds

A comparative analysis with structurally similar compounds helps illustrate how variations influence biological activity:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1-(4-Fluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylic acid | C11H10FN3O2 | Lacks the 2-methylpropyl group; potentially different biological activity |

| 5-pyridin-2-yl-1H-[1,2,4]triazole-3-carboxylic acid | C10H8N4O2 | Contains a pyridine ring; known for anti-inflammatory properties |

| 1-(3-fluorophenyl)-5-(thiophen-2-yl)-1H-1,2,4-triazole-3-carboxylic acid | C12H10FN3O2S | Incorporates a thiophene ring; may exhibit different electronic properties |

This table highlights the diversity within the triazole family and emphasizes how substituent variations can significantly influence biological activity.

Case Studies and Research Findings

Recent studies have provided insights into the pharmacological potential of this compound:

- Anticonvulsant Activity: One study reported that related triazoles exhibited potent anticonvulsant effects with an ED50 comparable to diazepam. This suggests potential applications in treating epilepsy .

- Angiogenesis Inhibition: Another investigation demonstrated dose-dependent activity in an aortic ring tissue model of angiogenesis. This indicates that triazoles may play a role in cancer therapy by inhibiting new blood vessel formation .

- Enzyme Inhibition: Research has shown that this compound can inhibit methionine aminopeptidase-2 (MetAP), an enzyme implicated in tumor growth and metastasis. This inhibition may provide a pathway for developing anticancer therapies .

Q & A

Basic: What are the recommended methods for synthesizing this compound?

Answer:

The synthesis of triazole-carboxylic acid derivatives typically involves cyclocondensation of hydrazine derivatives with carbonyl-containing precursors. For example:

- Step 1: React 4-fluorophenylhydrazine with a β-keto ester (e.g., ethyl 3-oxo-4-methylpentanoate) under reflux in ethanol to form the triazole ring .

- Step 2: Hydrolyze the ester group using aqueous NaOH or HCl to yield the carboxylic acid moiety, as demonstrated in the synthesis of analogous pyrazole-carboxylates .

- Purification: Recrystallization from ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane) is recommended to achieve >97% purity, similar to methods for structurally related compounds .

Key Parameters:

| Parameter | Condition | Reference |

|---|---|---|

| Reaction Time | 12–24 hours (reflux) | |

| Temperature | 80–100°C | |

| Solvent | Ethanol, THF, or DMF |

Basic: How should researchers handle and store this compound?

Answer:

- Safety Protocols:

- Storage:

Advanced: What spectroscopic and crystallographic techniques are optimal for structural characterization?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.